molecular formula C12H21NO5 B173354 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate CAS No. 187753-13-5

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Cat. No. B173354
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-UHFFFAOYSA-N
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Description

“1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H21NO5 . It has a molecular weight of 259.3 . This compound is typically stored in a refrigerator and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 259.3 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivative Formation

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate plays a crucial role in the synthesis of various organic compounds. Boev et al. (2015) demonstrated its use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable in creating diverse chemical structures (Boev et al., 2015). Additionally, Chen Xin-zhi (2011) highlighted its importance as an intermediate in the synthesis of novel protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).

Application in Organic Chemistry

This compound is also instrumental in organic chemistry for creating specific molecular structures. Purkayastha et al. (2010) used a derivative of this compound to synthesize pipecolic acid derivatives, demonstrating its versatility in organic synthesis (Purkayastha et al., 2010). Cygler et al. (1980) explored the conformation of the piperidine ring in derivatives of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, contributing to the understanding of molecular structures and interactions (Cygler et al., 1980).

Chiral Auxiliary and Pharmaceutical Intermediates

This compound serves as a chiral auxiliary and as an intermediate in the synthesis of biologically active compounds. Studer et al. (1995) discussed its application as a chiral auxiliary in dipeptide synthesis (Studer et al., 1995). Zhao et al. (2017) demonstrated its role in synthesizing intermediates for drugs like omisertinib (AZD9291), highlighting its significance in pharmaceutical research (Zhao et al., 2017).

NMR Applications in Protein Research

Additionally, O-tert-Butyltyrosine, a derivative of this compound, finds applications in NMR studies for high-molecular-weight systems and measurements of ligand binding affinities, as discussed by Chen et al. (2015) (Chen et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

CAS RN

254882-14-9
Record name 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Munchhof, Q Li, A Shavnya… - ACS medicinal …, 2012 - ACS Publications
Inhibitors of the Hedgehog signaling pathway have generated a great deal of interest in the oncology area due to the mounting evidence of their potential to provide promising …
Number of citations: 179 pubs.acs.org
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
W Zawodny, SL Montgomery - Catalysts, 2022 - mdpi.com
Biocatalysis has become an attractive tool in modern synthetic chemistry both in academic and industrial settings, offering access to enantiopure molecules. In industry, biocatalysis …
Number of citations: 11 www.mdpi.com

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